5-Ethynyl-4-phenyl-thiazol-2-ylamine chemical structure and properties
5-Ethynyl-4-phenyl-thiazol-2-ylamine chemical structure and properties
The following technical guide provides an in-depth analysis of 5-Ethynyl-4-phenyl-thiazol-2-ylamine , a functionalized heterocyclic scaffold critical in medicinal chemistry and chemical biology.
Chemical Class: Functionalized Aminothiazole | Role: Pharmacophore & Bioorthogonal Probe
Executive Summary
5-Ethynyl-4-phenyl-thiazol-2-ylamine is a specialized small molecule scaffold integrating the privileged 2-aminothiazole pharmacophore with a terminal alkyne (ethynyl) functionality.
In drug discovery, the 2-aminothiazole core is a proven "hinge-binder" motif, mimicking the adenine ring of ATP to inhibit kinases (e.g., CDKs, Src, VEGF). The introduction of the 5-ethynyl group serves two critical high-value functions:
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Medicinal Chemistry: It acts as a rigid, linear spacer or a steric gatekeeper, allowing exploration of narrow hydrophobic pockets within enzyme active sites (Structure-Activity Relationship - SAR).
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Chemical Biology: The terminal alkyne serves as a bioorthogonal handle for "Click Chemistry" (CuAAC), enabling this molecule to function as an activity-based probe (ABPP) for target identification and proteomic profiling.
Chemical Identity & Structural Analysis[1][2][3]
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | 4-Phenyl-5-ethynyl-1,3-thiazol-2-amine |
| Molecular Formula | C₁₁H₈N₂S |
| Molecular Weight | 214.26 g/mol |
| Canonical SMILES | C#CC1=C(N=C(S1)N)C2=CC=CC=C2 |
| Core Scaffold | 1,3-Thiazole |
Structural Properties[7]
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Electronic Character: The thiazole ring is electron-rich but the 2-amino group donates electron density into the ring (resonance), making C5 nucleophilic. However, the ethynyl group at C5 is electron-withdrawing (inductive), modulating the pKa of the 2-amino group.
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3D Conformation: The molecule is largely planar. The phenyl ring at C4 typically twists slightly relative to the thiazole plane (approx. 30–40°) to minimize steric clash with the sulfur lone pairs or the C5 substituent, though the linear ethynyl group minimizes steric bulk directly adjacent to the ring.
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Basicity: The C2-amine is weakly basic (pKa ~5.3 for the conjugate acid), suitable for hydrogen bonding with backbone carbonyls in kinase hinge regions.
Synthesis & Manufacturing Protocol
Directive: The following protocol synthesizes the target from commercially available acetophenone and thiourea, ensuring high regioselectivity.
Retrosynthetic Analysis
The most robust route involves constructing the thiazole core first (Hantzsch synthesis), followed by electrophilic halogenation at the vacant C5 position, and finally a Sonogashira cross-coupling to install the alkyne.
Step-by-Step Methodology
Stage 1: Synthesis of Core Scaffold (2-Amino-4-phenylthiazole)
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Reagents: Acetophenone (1.0 eq), Thiourea (2.0 eq), Iodine (1.0 eq).
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Solvent: Ethanol (reflux).[1]
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Procedure:
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Dissolve acetophenone and thiourea in ethanol.
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Add iodine portion-wise.
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Reflux for 4–6 hours. The iodine facilitates the alpha-halogenation of acetophenone in situ, which then condenses with thiourea.
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Workup: Cool, neutralize with aqueous NH₄OH. Filter the precipitate.
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Yield: ~85–90% (White solid).
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Stage 2: C5-Iodination
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Reagents: 2-Amino-4-phenylthiazole (1.0 eq), N-Iodosuccinimide (NIS) (1.1 eq).
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Solvent: Acetonitrile (ACN) or DMF.
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Procedure:
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Dissolve the thiazole in ACN at 0°C.
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Add NIS slowly. Stir at room temperature for 2 hours. The C5 position is highly activated for electrophilic aromatic substitution.
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Workup: Dilute with water, filter the yellow solid (2-amino-5-iodo-4-phenylthiazole).
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Validation: ¹H NMR will show the disappearance of the C5-proton singlet (~7.0 ppm).
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Stage 3: Sonogashira Coupling (The Critical Step)
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Reagents: 5-Iodo intermediate (1.0 eq), Trimethylsilylacetylene (TMS-acetylene) (1.5 eq), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), Triethylamine (Et₃N).
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Conditions: Degassed THF/Et₃N, 60°C, under Argon.
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Procedure:
Stage 4: Deprotection
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Reagents: K₂CO₃ (2.0 eq), Methanol.
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Procedure: Stir the TMS-intermediate in MeOH/K₂CO₃ for 1 hour at RT.
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Final Product: 5-Ethynyl-4-phenyl-thiazol-2-ylamine .
Synthesis Workflow Diagram
Caption: Step-wise synthetic pathway from raw materials to the final ethynyl-functionalized thiazole.
Physicochemical Properties & Stability
| Property | Value/Description | Relevance |
| LogP (Predicted) | 2.6 ± 0.3 | Moderate lipophilicity; good membrane permeability. |
| Solubility | Low in water (<1 mg/mL); Soluble in DMSO, MeOH. | Stock solutions should be prepared in DMSO (10–50 mM). |
| pKa (Amine) | ~5.3 (Conjugate Acid) | Exists primarily as the neutral free base at physiological pH (7.4). |
| Thermal Stability | Stable up to ~150°C. | Avoid excessive heat which may polymerize the terminal alkyne. |
| Reactivity | Terminal Alkyne (C≡C-H) | Susceptible to Cu(I)-catalyzed cycloaddition (Click) and Glaser coupling (oxidative dimerization). |
Biological Applications & Mechanism
Kinase Inhibition Mechanism
The 2-aminothiazole motif is a "privileged structure" in kinase inhibition.
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Binding Mode: The C2-amino group acts as a Hydrogen Bond Donor (HBD) to the kinase hinge region (backbone carbonyls). The Thiazole N3 acts as a Hydrogen Bond Acceptor (HBA) to the backbone NH.
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Role of 5-Ethynyl:
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Steric Fit: The linear ethynyl group can access narrow hydrophobic channels (gatekeeper regions) that bulkier groups (like methyl or bromo) cannot.
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Covalent Potential: While less reactive than acrylamides, terminal alkynes can occasionally form covalent bonds with active site cysteines under specific catalytic conditions, though this is rare without metabolic activation.
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Activity-Based Protein Profiling (ABPP)
This molecule is primarily valuable as a "Clickable" Chemical Probe .
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Workflow:
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Incubation: Treat live cells or lysates with the probe (5-Ethynyl-4-phenyl-thiazol-2-ylamine).
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Binding: The probe binds to its specific targets (e.g., kinases, phosphatases).
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Click Reaction: Add a reporter tag (Azide-Biotin or Azide-Fluorophore) + Cu(I) catalyst. The azide reacts with the 5-ethynyl group to form a stable triazole linkage.
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Analysis: Visualize via SDS-PAGE (fluorescence) or enrich via Streptavidin (biotin) for Mass Spectrometry identification of the target.
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ABPP Workflow Diagram
Caption: Workflow for using the molecule as a chemical probe to identify biological targets.
Analytical Characterization Standards
To ensure scientific integrity, synthesized batches must meet these criteria:
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¹H NMR (400 MHz, DMSO-d₆):
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δ 7.30–7.80 (m, 5H, Phenyl).
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δ 7.10 (s, 2H, NH₂, exchangeable with D₂O).
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δ 4.20 (s, 1H, Acetylenic C≡C-H ). Note: Absence of Thiazole C5-H singlet.
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¹³C NMR: Distinct peaks for C≡C carbons (~80–85 ppm) and Thiazole C2 (guanidine-like, ~168 ppm).
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Mass Spectrometry (ESI+): [M+H]⁺ = 215.3.
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IR Spectroscopy: Characteristic weak band at ~2100 cm⁻¹ (C≡C stretch) and strong bands at ~3300/3100 cm⁻¹ (NH₂ stretch).
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye).
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Specific Hazard: Terminal alkynes can be reactive. Store away from strong oxidizers and copper salts (unless performing Click reaction) to prevent acetylide formation.
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Storage: -20°C, under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine or alkyne.
References
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Rouf, A., & Tanyeli, C. (2015). Bioactive thiazole and benzothiazole derivatives. European Journal of Medicinal Chemistry.
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Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.
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Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology.[4][2][5][1][6][3]
- Hantzsch, A. (1887). Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen. Berichte der deutschen chemischen Gesellschaft.
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
